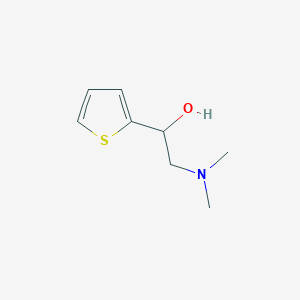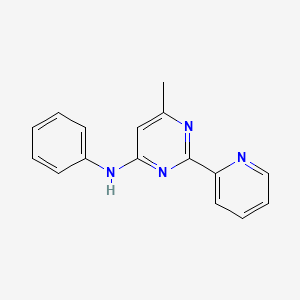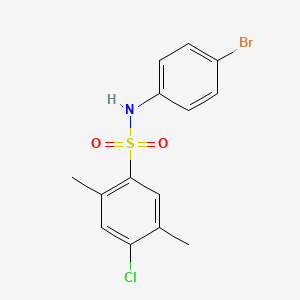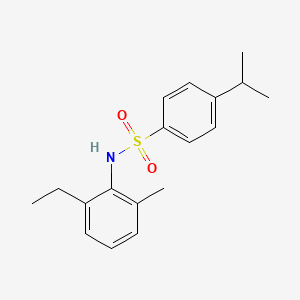
N-(2,6-diethylphenyl)-2,5-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-diethylphenyl)-2,5-dimethoxybenzenesulfonamide, commonly known as DESB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DESB belongs to the class of sulfonamide compounds, which are known to possess diverse biological activities.
Mécanisme D'action
The mechanism of action of DESB is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting their production, DESB can help reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
DESB has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. DESB has also been shown to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase.
Avantages Et Limitations Des Expériences En Laboratoire
DESB has several advantages for lab experiments. It is easy to synthesize, stable, and has a long shelf-life. DESB is also relatively inexpensive compared to other sulfonamide compounds. However, DESB has some limitations. It is not very water-soluble, which can make it difficult to administer in vivo. DESB also has low oral bioavailability, which can limit its effectiveness as an oral medication.
Orientations Futures
There are several future directions for research on DESB. One area of interest is its potential use in treating cancer. DESB has been found to inhibit the growth of cancer cells in vitro and in vivo. Further research is needed to determine its effectiveness in treating different types of cancer.
Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's disease. DESB has been found to have neuroprotective effects in animal models of Alzheimer's disease. Further research is needed to determine its effectiveness in humans.
Conclusion
DESB is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. DESB has also been investigated for its potential use in treating various diseases such as cancer, diabetes, and Alzheimer's disease. Further research is needed to fully understand its mechanism of action and to determine its effectiveness in treating different diseases.
Méthodes De Synthèse
The synthesis of DESB involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2,6-diethyl aniline in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure DESB.
Applications De Recherche Scientifique
DESB has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. DESB has also been investigated for its potential use in treating various diseases such as cancer, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2,6-diethylphenyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-5-13-8-7-9-14(6-2)18(13)19-24(20,21)17-12-15(22-3)10-11-16(17)23-4/h7-12,19H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFADUZUQWYFFDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-diethylphenyl)-2,5-dimethoxybenzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4,6-trimethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7463401.png)


![[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7463421.png)





![N-[[5-(diethylsulfamoyl)thiophen-2-yl]methyl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B7463457.png)

![4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7463489.png)